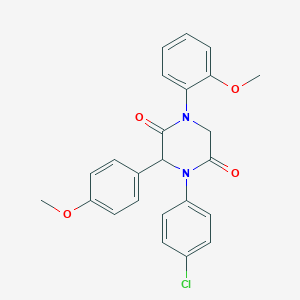
4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as TRO19622 and has been studied extensively for its effects on the central nervous system.
作用机制
The mechanism of action of 4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione involves its ability to modulate the activity of various neurotransmitter systems in the brain. This compound has been shown to increase the levels of acetylcholine, dopamine, and norepinephrine in the brain, which are important neurotransmitters involved in cognitive function and mood regulation.
Biochemical and Physiological Effects:
Research has shown that this compound has various biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation in the brain, which are important factors in the development of neurological disorders. Additionally, this compound has been shown to increase cerebral blood flow, which can improve cognitive function and reduce the risk of stroke.
实验室实验的优点和局限性
The advantages of using 4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione in lab experiments include its ability to improve cognitive function and reduce the risk of neurological disorders. However, there are some limitations to using this compound in lab experiments, such as its potential toxicity and the need for further research to determine its safety and efficacy.
未来方向
There are several future directions for research on 4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione. One direction is to investigate the potential therapeutic applications of this compound in the treatment of other neurological disorders such as multiple sclerosis and traumatic brain injury. Another direction is to explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.
合成方法
The synthesis of 4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione involves the reaction of 4-chlorobenzaldehyde, 2-methoxybenzaldehyde, and 4-methoxybenzaldehyde with piperazine in the presence of a catalyst. The resulting compound is then purified through various techniques such as column chromatography and recrystallization.
科学研究应用
Research has shown that 4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione has potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models.
属性
分子式 |
C24H21ClN2O4 |
|---|---|
分子量 |
436.9 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C24H21ClN2O4/c1-30-19-13-7-16(8-14-19)23-24(29)26(20-5-3-4-6-21(20)31-2)15-22(28)27(23)18-11-9-17(25)10-12-18/h3-14,23H,15H2,1-2H3 |
InChI 键 |
OHZIXCJHOOHEFN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC |
规范 SMILES |
COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



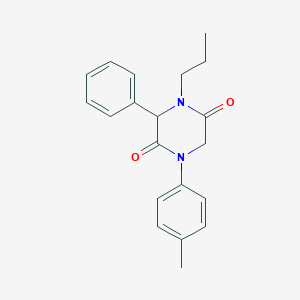
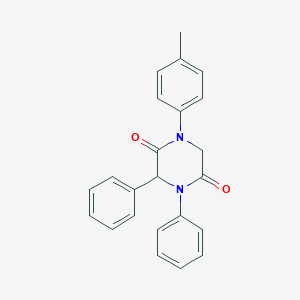

![1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242426.png)
![3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242427.png)

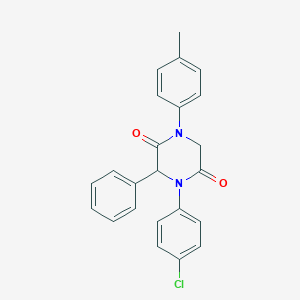
![4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242434.png)

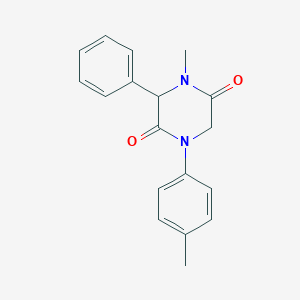
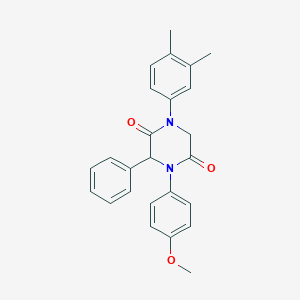
![1,3-Benzenedicarboxaldehyde, 5-[(1R)-1-[(1S,4R,4aR,6R,8aS)-decahydro-4-hydroxy-6-(1-hydroxy-1-methylethyl)-4,8a-dimethyl-1-naphthalenyl]-3-methylbutyl]-2,4,6-trihydroxy-](/img/structure/B242441.png)
![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242442.png)
